6-Hydroxybenzofuran-2(3H)-one
CAS No.: 2688-49-5
Cat. No.: VC21159035
Molecular Formula: C8H6O3
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2688-49-5 |
---|---|
Molecular Formula | C8H6O3 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 6-hydroxy-3H-1-benzofuran-2-one |
Standard InChI | InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4,9H,3H2 |
Standard InChI Key | TYKJBKYXUNXYFS-UHFFFAOYSA-N |
SMILES | C1C2=C(C=C(C=C2)O)OC1=O |
Canonical SMILES | C1C2=C(C=C(C=C2)O)OC1=O |
Appearance | Powder |
Introduction
Physical and Chemical Properties
Basic Physicochemical Characteristics
6-Hydroxybenzofuran-2(3H)-one is characterized by a molecular formula of C8H6O3 and a molecular weight of 150.13 g/mol . The compound typically appears as a solid at room temperature with specific physical properties that influence its handling, storage, and application in various research contexts. These fundamental characteristics are essential for researchers working with this compound in laboratory settings.
The physical properties of 6-Hydroxybenzofuran-2(3H)-one are summarized in the following table:
Property | Value |
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Molecular Formula | C8H6O3 |
Molecular Weight | 150.13 g/mol |
Physical State | Solid |
MDL Number | MFCD00059708 |
CAS Number | 2688-49-5 |
Reactivity and Chemical Behavior
The chemical reactivity of 6-Hydroxybenzofuran-2(3H)-one is primarily determined by its functional groups. The hydroxyl group at the 6-position serves as a nucleophilic center and can undergo various substitution and condensation reactions. This reactivity makes the compound particularly valuable as a building block in organic synthesis. Additionally, the lactone ring can participate in ring-opening reactions under specific conditions, offering further opportunities for structural diversification.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 6-Hydroxybenzofuran-2(3H)-one typically involves multiple steps, beginning with appropriate precursors containing the required functional groups for constructing the benzofuran skeleton. While specific synthetic routes may vary, common approaches involve the use of 2-hydroxy-4-methoxybenzaldehyde as a starting material, which undergoes reaction with chloroacetic acid to eventually form the benzofuran ring system.
Another synthetic pathway involves the formation of 6-methoxybenzofuran intermediates using acetic anhydride, followed by a crucial demethylation step employing sodium 1-dodecanethiolate to yield the desired 6-hydroxybenzofuran-2(3H)-one product. These synthetic methods are carefully optimized to ensure high yield and purity of the final compound, which is essential for its subsequent applications in research and development.
Reaction Conditions and Optimization
The successful synthesis of 6-Hydroxybenzofuran-2(3H)-one depends on careful control of reaction conditions, including temperature, solvent selection, catalyst choice, and reaction time. These parameters significantly influence the yield and purity of the final product, and their optimization is a critical aspect of developing efficient synthetic protocols for this compound.
In industrial settings, the production methods for 6-Hydroxybenzofuran-2(3H)-one follow similar synthetic routes but are scaled up with additional considerations for cost efficiency, environmental impact, and process safety. These optimized procedures enable the production of sufficient quantities of the compound for commercial applications while maintaining high standards of quality and purity.
Chemical Transformations and Derivatives
Key Reaction Types
6-Hydroxybenzofuran-2(3H)-one participates in various chemical transformations, expanding its utility as a versatile building block in organic synthesis. The compound's reactivity is primarily centered around its hydroxyl group and lactone functionality, allowing for diverse modifications that can significantly alter its properties and biological activities.
Three principal types of reactions that 6-Hydroxybenzofuran-2(3H)-one commonly undergoes include:
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Oxidation reactions: These can introduce additional functional groups or modify existing ones, often employing reagents such as potassium permanganate or chromium trioxide.
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Reduction reactions: These may lead to the formation of different derivatives with altered properties, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution reactions: These involve the replacement of the hydroxyl group with other substituents, commonly employing halogens or alkylating agents under appropriate conditions.
Aurone Derivatives and Their Synthesis
One of the most significant applications of 6-Hydroxybenzofuran-2(3H)-one is its role as a precursor in the synthesis of aurones, a class of heterocyclic compounds with notable biological activities. The condensation of 6-hydroxybenzofuran-3(2H)-one with various aldehydes under basic conditions yields a spectrum of aurone derivatives with enhanced biological activities .
A particularly important class of derivatives includes those produced through alkylation of the C-6 hydroxyl group with a range of alkylating agents. These modifications, combined with variations at the C-2 position, have generated compounds with significant biological activities, especially in cancer research . For example, structure-activity relationship studies have identified potent anticancer agents through dual modifications of the C-6 alkoxy group and the C-2 heteroarylmethylene group .
Compound | IC50 (nM) | Cancer Cell Line | Inhibition at 300 nM |
---|---|---|---|
(Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one | <300 | PC-3 (Prostate) | >90% |
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one | <300 | PC-3 (Prostate) | >90% |
Mechanism of Action Studies
The anticancer activity of 6-Hydroxybenzofuran-2(3H)-one derivatives appears to be mediated through multiple mechanisms. Research has shown that certain aurones derived from this compound target tubulin polymerization, specifically at the colchicine-binding site . This interaction disrupts microtubule dynamics, which is essential for cell division, thereby inhibiting cancer cell proliferation.
Additionally, these compounds have demonstrated selectivity for their molecular targets and absence of appreciable toxicity in preliminary studies. For instance, the leading biologically active analogs, such as (Z)-2-((2-((1-ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile, have shown promising results in both in vitro cell proliferation assays and in vivo xenograft models . These findings suggest that 6-Hydroxybenzofuran-2(3H)-one derivatives hold significant potential for development as anticancer therapeutics with favorable safety profiles.
Structure-Activity Relationships
Critical Structural Elements for Biological Activity
Comprehensive structure-activity relationship (SAR) studies of 6-Hydroxybenzofuran-2(3H)-one derivatives have revealed key structural elements that significantly influence their biological activities. Research has demonstrated that modifications at specific positions, particularly the C-6 hydroxyl group and the C-2 position, can dramatically alter the compounds' potency and selectivity profiles .
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 6-Hydroxybenzofuran-2(3H)-one and its derivatives typically involves various spectroscopic techniques that provide valuable information about their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers detailed insights into the compound's structural features, including the aromatic protons of the benzene ring, the methylene protons of the lactone ring, and the hydroxyl group.
Infrared (IR) spectroscopy provides complementary information, particularly regarding the functional groups present in the molecule. Characteristic absorption bands for the lactone carbonyl group (typically around 1750-1760 cm-1) and the hydroxyl group (broad band around 3300-3400 cm-1) serve as diagnostic features for identifying 6-Hydroxybenzofuran-2(3H)-one and distinguishing it from related compounds.
Chromatographic Analysis
Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly employed for the purification and analysis of 6-Hydroxybenzofuran-2(3H)-one and its derivatives. These methods allow for the assessment of compound purity, the monitoring of reaction progress, and the separation of complex mixtures containing the target compound.
Mass spectrometry provides additional characterization data, offering precise molecular weight determination and structural information through fragmentation patterns. The combination of these analytical methods enables comprehensive characterization of 6-Hydroxybenzofuran-2(3H)-one and its derivatives, ensuring their identity and purity for subsequent applications in research and development.
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